Imidafenacin Related Compound 10
CAS No.: 212756-27-9
Cat. No.: VC0195123
Molecular Formula: C21H23N3O
Molecular Weight: 333.44
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 212756-27-9 |
---|---|
Molecular Formula | C21H23N3O |
Molecular Weight | 333.44 |
Appearance | Solid |
Introduction
Chemical Identity and Structural Characteristics
Imidafenacin Related Compound 10, identified by CAS number 212756-27-9, is a chemical entity with defined molecular characteristics essential for its identification and study. Its chemical identity parameters are as follows:
Parameter | Value |
---|---|
CAS Number | 212756-27-9 |
Molecular Formula | C21H23N3O |
Molecular Weight | 333.44 g/mol |
MDL Number | MFCD20272564 |
Primary Use | Intermediate in preparation of imidafenacin impurities |
Research Status | For research use only; not for human or veterinary use |
The compound is structurally related to imidafenacin, which is a potent muscarinic receptor antagonist used clinically for treating overactive bladder. Imidafenacin itself selectively targets M3 and M1 receptors with high affinity while showing lower affinity for M2 receptors, which contributes to its therapeutic efficacy and favorable side effect profile .
Physical and Chemical Properties
Understanding the physical and chemical properties of Imidafenacin Related Compound 10 is crucial for its identification, purification, and analytical applications. The following table summarizes the predicted physicochemical properties of this compound:
Property | Value | Method |
---|---|---|
Physical Appearance | Solid | Observational |
Boiling Point | 584.9±50.0 °C | Predicted |
Density | 1.11±0.1 g/cm³ | Predicted |
pKa | 15.72±0.50 | Predicted |
Solubility | Soluble in organic solvents including methanol and acetonitrile | Experimental |
Purity (Commercial) | >95% | Analytical |
These properties are important for developing appropriate handling, storage, and analytical procedures for this compound. The relatively high boiling point suggests thermal stability, which may be advantageous during certain analytical procedures that require elevated temperatures .
Relationship to Imidafenacin and Pharmaceutical Significance
Imidafenacin Related Compound 10 serves as an intermediate in the synthesis pathway of imidafenacin and related substances. Imidafenacin, the parent drug, is a urinary antispasmodic of the anticholinergic class used to treat overactive bladder. It has demonstrated significant clinical efficacy in managing symptoms such as urinary incontinence, frequency of micturition, and urgency .
The pharmaceutical significance of Imidafenacin Related Compound 10 lies in its role in:
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Quality control processes for imidafenacin production
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Impurity profiling during drug development and manufacturing
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Reference standard applications for analytical method development
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Structure-activity relationship studies for antimuscarinic compounds
Understanding related compounds is essential in pharmaceutical research as they can potentially affect drug efficacy, safety, and stability. Regulatory authorities require thorough characterization of all related substances and potential impurities in pharmaceutical products .
Analytical Methods for Detection and Quantification
Several analytical methods have been developed for the detection and quantification of Imidafenacin Related Compound 10 and other related substances in pharmaceutical samples. High-performance liquid chromatography (HPLC) is the predominant technique used for this purpose.
Chromatographic Methods
The following table summarizes key chromatographic conditions used for the analysis of imidafenacin and its related compounds:
Parameter | Conditions for Content Assay | Conditions for Related Substances Detection |
---|---|---|
Column | C18, 5 μm, 250 × 4.6 mm (I.D.) | Phenyl silane bonded silica gel |
Mobile Phase | Acetonitrile: 20 mmol/L disodium phosphate solution (37:63, v/v), pH 7.45 | A: 20 mmol/L disodium phosphate solution, pH 7.45 B: Acetonitrile |
Elution | Isocratic | Gradient (see detailed gradient table below) |
Flow Rate | 1.0 mL/min | 1.0 mL/min |
Column Temperature | 40°C | 30°C |
Detection Wavelength | 220 nm | 210 nm |
Injection Volume | 10-50 μL | 10-50 μL |
Gradient Elution Program for Related Substances Analysis:
Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
---|---|---|
0 | 65 | 35 |
10 | 65 | 35 |
15 | 20 | 80 |
25 | 20 | 80 |
35 | 65 | 35 |
These analytical methods have demonstrated good specificity, linearity, precision, and accuracy for the quantification of imidafenacin and its related compounds, including Imidafenacin Related Compound 10 .
Method Validation
Validation studies for these analytical methods have confirmed:
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System suitability: Adequate separation between imidafenacin and related compounds
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Linearity: Good linearity in the concentration range of 0.004-0.8 μg/mL for related compounds
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Specificity: Effective separation of degradation products from main peaks under various stress conditions
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Precision: Acceptable repeatability with relative standard deviation values
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Recovery: Satisfactory recovery rates for spiked samples
These validated methods enable reliable quality control of imidafenacin pharmaceutical products and accurate determination of related compounds, including Imidafenacin Related Compound 10 .
Applications in Pharmaceutical Research
Imidafenacin Related Compound 10 has several important applications in pharmaceutical research:
Quality Control Applications
Future Research Directions
Several potential areas for future research related to Imidafenacin Related Compound 10 include:
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More detailed characterization of its pharmacological properties, including receptor binding profiles
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Investigation of potential biological activities distinct from imidafenacin
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Development of improved synthetic routes to minimize unwanted impurities
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Advanced analytical techniques for more sensitive detection and quantification
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Evaluation of structure-activity relationships to guide drug development efforts
These research directions could expand our understanding of this compound beyond its current role as a process-related substance .
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